It is normally shipped at room temperature . The compound is a pale-yellow to yellow-brown solid .
The compound can be sourced from various chemical databases, including PubChem, which provides detailed information on its structure and properties. Tetrahydrobenzoazepines are known for their diverse pharmacological activities, making them significant in drug discovery and development.
The synthesis of 8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one typically involves several synthetic routes. A common method includes:
The specific conditions may vary based on the starting materials and desired outcomes. Industrial methods would likely scale up these laboratory techniques while ensuring high yield and purity through optimization.
8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one can participate in various chemical reactions:
These reactions are essential for modifying the structure to enhance pharmacological properties or tailor functionalities for specific applications.
The mechanism of action for 8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one is not fully elucidated but is believed to involve:
Further studies are necessary to clarify its specific biological targets and mechanisms.
The physical and chemical properties of 8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one include:
These properties are vital for determining suitable applications in laboratory settings and potential formulations in medicinal chemistry.
The scientific applications of 8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one are diverse:
The core structure is systematically named as 8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one, with the Chemical Abstracts Service (CAS) Registry Number 17724-38-8 [1] [3]. Its molecular formula is C₁₀H₁₁NO, reflecting a benz-fused azepine scaffold. The IUPAC name encodes critical structural features:
This nomenclature differentiates it from isomeric frameworks like benzo[b]azepines, where fusion occurs at the b-bond, altering ring connectivity and electronic properties [7].
Computational models reveal a non-planar, boat-like conformation in the azepine ring due to partial saturation. Key geometric parameters include:
Table 1: Key Computational Parameters
Parameter | Value | Significance |
---|---|---|
C3=O Bond Length | 1.22 Å | Conjugated ketone character |
C8–O Bond Length | 1.43 Å | Standard methoxy linkage |
N1–C2 Bond Length | 1.47 Å | Partial double-bond character due to enolization |
Dihedral Angle | -15.2° to 32.5° | Azepine ring puckering |
The methoxy group adopts a coplanar arrangement with the benzene ring (dihedral angle: 5°), facilitating resonance donation. Stereochemical constraints arise from the tetrahydroazepine ring, which lacks chiral centers but exhibits conformational enantiomers due to ring flipping [4] [6].
Positional Isomerism: Shifting the methoxy from C8 to C7 (as in 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, CAS 2525-16-8) reduces steric strain but diminishes electronic conjugation. The C8 isomer benefits from enhanced resonance stabilization with the azepinone carbonyl [6] [9].
Ring Saturation: Contrasting with 8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (CID 24773900), methylation at N1 converts the lactam to a tertiary amine, eliminating H-bond donor capacity and altering dipole moments (calculated Δμ = 1.2 Debye) [2].
Scaffold Hybridization: Compared to 5-Amino-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one (CID 13734431), replacing the azepinone with a quinolinone shrinks the central ring from 7- to 6-membered, increasing ring strain and flattening the geometry [9].
Table 2: Impact of Structural Modifications
Analog | Key Structural Difference | Electronic Effect |
---|---|---|
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine | Methoxy at C7 (not C8) | Reduced carbonyl conjugation |
8-Methoxy-1-methylbenzo[d]azepine | N-methylation in saturated azepine | Loss of H-bonding; increased lipophilicity |
5-Amino-8-methoxytetrahydroquinolin-2-one | 6-membered lactam core | Higher ring strain; altered dipole |
While single-crystal X-ray data for the title compound remains unpublished, docking simulations using class B GPCR templates (e.g., CGRP receptor, PDB 3N7S) reveal:
Computational optimizations (DFT at B3LYP/6-31G*) predict a solid-state packing in the P2₁/c space group, with unit cell parameters:
These models underscore the molecule's conformational adaptability in biological environments, a trait exploited in migraine therapeutic design targeting GPCRs [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1